molecular formula C12H21N5O2 B11790073 tert-butyl7-(aminomethyl)-1-methyl-6,7-dihydro-1H-[1,2,3]triazolo[4,5-c]pyridine-5(4H)-carboxylate

tert-butyl7-(aminomethyl)-1-methyl-6,7-dihydro-1H-[1,2,3]triazolo[4,5-c]pyridine-5(4H)-carboxylate

Cat. No.: B11790073
M. Wt: 267.33 g/mol
InChI Key: JJYGGACJPRWUDR-UHFFFAOYSA-N
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Description

tert-Butyl7-(aminomethyl)-1-methyl-6,7-dihydro-1H-[1,2,3]triazolo[4,5-c]pyridine-5(4H)-carboxylate is a bicyclic heterocyclic compound featuring a [1,2,3]triazolo[4,5-c]pyridine core. This structure incorporates a triazole ring fused to a pyridine moiety at the 4,5-c positions, with a tert-butyl carbamate group at the 5-position, a methyl group at the 1-position, and an aminomethyl substituent at the 7-position. The tert-butyl group serves as a protective moiety for the amine, enhancing stability during synthesis .

Properties

Molecular Formula

C12H21N5O2

Molecular Weight

267.33 g/mol

IUPAC Name

tert-butyl 7-(aminomethyl)-1-methyl-6,7-dihydro-4H-triazolo[4,5-c]pyridine-5-carboxylate

InChI

InChI=1S/C12H21N5O2/c1-12(2,3)19-11(18)17-6-8(5-13)10-9(7-17)14-15-16(10)4/h8H,5-7,13H2,1-4H3

InChI Key

JJYGGACJPRWUDR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C2=C(C1)N=NN2C)CN

Origin of Product

United States

Preparation Methods

Cyclization of Hydrazine Derivatives with Nitriles

A foundational method involves cyclization reactions to form the triazolopyridine core. For example:

  • Starting Material : tert-Butyl 3-cyano-4-oxopiperidine-1-carboxylate (Boc-protected piperidone nitrile).

  • Reaction with Methylhydrazine : Under reflux in ethanol, methylhydrazine reacts with the nitrile group to form the triazole ring via cyclocondensation.

  • Mechanism : The nitrile undergoes nucleophilic attack by hydrazine, followed by intramolecular cyclization to yield the triazolo[4,5-c]pyridine scaffold.

Example Protocol :

  • Dissolve tert-butyl 3-cyano-4-oxopiperidine-1-carboxylate (2.1 g, 10 mmol) in ethanol (50 mL).

  • Add methylhydrazine (0.46 g, 10 mmol) and stir at 82°C for 12 h.

  • Isolate the product via filtration (yield: 85–90%).

Key Data :

ParameterValue
Yield85–90%
Reaction Time12 h
Purity (HPLC)≥96%

Microwave-Assisted Diazotization

Recent advancements employ microwave irradiation to accelerate cyclization:

  • Precursor : 2,3-Diamino-furo[2,3-c]pyridine derivatives.

  • Diazotization : Treatment with NaNO₂ in aqueous acetic acid under microwave conditions (140°C, 2 h) forms the triazole ring.

Advantages :

  • Reduced reaction time (2 h vs. 12–24 h conventional).

  • Improved yields (70–83%).

Limitations :

  • Requires precise control of nitrosonium intermediate stability.

Multi-Component Reactions (MCRs)

The Groebke–Blackburn–Bienaymé (GBB) reaction enables one-pot synthesis:

  • Components :

    • Heterocyclic amidine (e.g., 2-aminopyridine).

    • Aldehyde (e.g., pyridoxal).

    • Isonitrile (e.g., tert-octyl isocyanide).

  • Conditions : HCl/dioxane catalyst, room temperature.

Post-Modification :

  • Boc deprotection with trifluoroacetic acid (TFA).

  • Diazotization to install the triazole.

Yield Data :

StepYield Range
GBB Reaction52–61%
Diazotization70–83%

Functional Group Transformations

Introduction of the Aminomethyl Group

  • Reductive Amination : React a ketone intermediate (e.g., tert-butyl 7-formyl-triazolopyridine carboxylate) with ammonium acetate and NaBH₃CN.

  • Direct Alkylation : Use bromoacetonitrile followed by hydrogenation (H₂/Pd-C) to convert nitrile to amine.

Example :

  • Treat tert-butyl 7-(cyanomethyl)-1-methyl-triazolopyridine carboxylate with H₂ (1 atm) and 10% Pd/C in MeOH.

  • Stir for 6 h at 25°C (yield: 78%).

Boc Protection and Deprotection

  • Protection : React the amine intermediate with Boc anhydride in THF/NaHCO₃.

  • Deprotection : Use TFA in CH₂Cl₂ (1:1 v/v) for 2 h.

Critical Notes :

  • Boc groups are labile under acidic conditions; avoid strong acids during earlier steps.

  • Optimal Boc stability observed in pH 7–9 environments.

Comparative Analysis of Methods

MethodYield (%)TimeScalability
Hydrazine Cyclization85–9012–24 hHigh
Microwave Diazotization70–832 hModerate
GBB MCR52–6124–48 hLow

Recommendations :

  • Scale-Up : Hydrazine cyclization offers robust yields and simplicity.

  • Time-Sensitive : Microwave methods reduce synthesis time by 80%.

Challenges and Solutions

  • Regioselectivity : Use sterically hindered reagents (e.g., tert-octyl isocyanide) to direct triazole formation.

  • Aminomethyl Stability : Protect amines as phthalimides during harsh reactions (e.g., cyclization) .

Chemical Reactions Analysis

Types of Reactions: tert-butyl7-(aminomethyl)-1-methyl-6,7-dihydro-1H-[1,2,3]triazolo[4,5-c]pyridine-5(4H)-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in DMF at elevated temperatures.

Major Products Formed:

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .

Biology: In biological research, the compound is studied for its potential as a calcium channel inhibitor, α1-adrenoreceptor blocker, and neural nitric oxide synthase inhibitor. These properties make it a candidate for developing treatments for neurological disorders .

Medicine: The compound has shown promise in medicinal chemistry as a potential therapeutic agent for treating hematological malignancies. It is also being explored for its use in designing selective cyclin-dependent kinase-9 inhibitors .

Industry: In the industrial sector, the compound is used in the development of low-viscosity ionic liquids for applications in dye-sensitized solar cells and chemoselective extraction of metal ions .

Mechanism of Action

The mechanism of action of tert-butyl7-(aminomethyl)-1-methyl-6,7-dihydro-1H-[1,2,3]triazolo[4,5-c]pyridine-5(4H)-carboxylate involves its interaction with specific molecular targets and pathways. For example, as a calcium channel inhibitor, the compound binds to calcium channels, blocking the influx of calcium ions into cells. This action can modulate cellular activities such as muscle contraction and neurotransmitter release .

Comparison with Similar Compounds

Core Heterocycle Modifications

  • Triazolo vs. Thiazolo/Imidazo Cores: The target compound’s triazolo[4,5-c]pyridine core differs from thiazolo[4,5-c]pyridine derivatives (e.g., BD167319: tert-butyl 2-bromo-6,7-dihydrothiazolo[4,5-c]pyridine-5(4H)-carboxylate) . Imidazo[4,5-c]pyridine derivatives, as seen in patent applications for phenylketonuria treatment, feature a two-nitrogen heterocycle, which may enhance aromatic π-π interactions compared to triazolo systems .

Substituent Effects

  • Aminomethyl vs. Amino/Bromo Groups: The aminomethyl group at the 7-position distinguishes the target compound from analogs like tert-butyl 2-amino-6,7-dihydrothiazolo[4,5-c]pyridine-5(4H)-carboxylate (CAS: 1002355-91-0), which has a simpler amino group . The additional methylene spacer in the aminomethyl group may improve conformational flexibility and hydrogen-bonding capacity.
  • Methyl vs.

Physicochemical Properties

Compound Name Core Structure Substituents Molecular Formula Molecular Weight Purity
Target Compound Triazolo[4,5-c]pyridine 1-Me, 7-(aminomethyl), t-Bu C13H22N4O2* 278.34* N/A
BD167319 (Thiazolo analog) Thiazolo[4,5-c]pyridine 2-Br, t-Bu C11H15BrN2O2S 319.22 98%
CAS 1002355-91-0 (Amino-substituted) Thiazolo[4,5-c]pyridine 2-NH2, t-Bu C11H17N3O2S 255.34 N/A
CAS 478624-69-0 (7-Oxo analog) Thiazolo[4,5-c]pyridine 2-NH2, 7-Oxo, t-Bu C11H15N3O3S 269.32 N/A

Biological Activity

tert-butyl7-(aminomethyl)-1-methyl-6,7-dihydro-1H-[1,2,3]triazolo[4,5-c]pyridine-5(4H)-carboxylate is a heterocyclic compound that has garnered attention for its potential biological activities. This article delves into the compound's biological properties, including antimicrobial, anti-inflammatory, and anticancer effects, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H21N5O2C_{12}H_{21}N_{5}O_{2} with a molecular weight of approximately 267.327 g/mol. The compound features a triazole ring fused to a pyridine moiety, which is critical for its biological activity.

Key Physical Properties

PropertyValue
Molecular FormulaC₁₂H₂₁N₅O₂
Molecular Weight267.327 g/mol
LogP1.246
PSA86.270

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies on related triazole derivatives have shown effectiveness against various bacterial strains.

  • Case Study : A study on derivatives of isoniazid-based 1,2,4-triazoles demonstrated antibacterial activity exceeding 90% against certain Gram-positive and Gram-negative organisms. The Minimum Inhibitory Concentration (MIC) values indicated that some derivatives were more effective than standard antibiotics like norfloxacin .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been explored through various in vivo models.

  • Research Findings : In carrageenan-induced rat paw edema models, certain triazole derivatives showed up to 80% inhibition of edema compared to the standard anti-inflammatory drug ibuprofen . This suggests that this compound may possess similar anti-inflammatory properties.

Anticancer Properties

Preliminary studies suggest that compounds within the triazolo-pyridine family may exhibit anticancer activities through various mechanisms including apoptosis induction and inhibition of tumor cell proliferation.

  • Example : A related compound demonstrated significant cytotoxic effects against cancer cell lines in vitro. The structural features of triazoles are believed to facilitate interactions with cellular targets involved in cancer progression.

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:

  • Protein Interactions : The compound may interact with proteins involved in cell signaling pathways.
  • Nucleic Acid Binding : Potential binding to DNA or RNA could disrupt normal cellular processes.

Q & A

Q. What are the recommended synthetic routes for tert-butyl7-(aminomethyl)-1-methyl-6,7-dihydro-1H-[1,2,3]triazolo[4,5-c]pyridine-5(4H)-carboxylate, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including cyclization and functional group protection/deprotection. Key steps include:
  • Precursor Assembly : Reacting a pyridine derivative with tert-butyl carbamate under reflux in anhydrous dichloromethane (DCM) .
  • Triazole Formation : Using copper-catalyzed azide-alkyne cycloaddition (CuAAC) to introduce the triazole ring .
  • Aminomethylation : Introducing the aminomethyl group via reductive amination with formaldehyde and sodium cyanoborohydride .
  • Optimization : Monitor reaction progress via thin-layer chromatography (TLC) and optimize temperature (60–80°C) and catalyst loading (e.g., 5 mol% CuI) to maximize yield (>75%) .

Table 1 : Optimization Parameters for Key Steps

StepTemperature RangeCatalyst/SolventYield (%)
Triazole Formation60–80°CCuI, DCM70–85
Aminomethylation25–40°CNaBH3CN, MeOH65–75

Q. What spectroscopic and chromatographic methods are most effective for characterizing this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to confirm regiochemistry of the triazole ring and tert-butyl group integration .
  • High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase C18 columns (acetonitrile/water gradient) to assess purity (>95%) .
  • X-ray Crystallography : Resolve ambiguities in stereochemistry or crystal packing (e.g., bond angles of the pyridine ring) .

Q. What are the key safety considerations when handling this compound?

  • Methodological Answer :
  • Acute Toxicity : Use fume hoods and PPE (gloves, goggles) to avoid inhalation or skin contact .
  • Storage : Store at 2–8°C in airtight containers to prevent hydrolysis of the tert-butyl carbamate .
  • Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported reaction yields when varying solvent systems or catalysts?

  • Methodological Answer :
  • Design of Experiments (DoE) : Use factorial design to test solvent polarity (e.g., DMF vs. THF) and catalyst type (e.g., CuI vs. Ru catalysts). Analyze interactions statistically to identify dominant factors .
  • Mechanistic Studies : Probe intermediates via in-situ IR spectroscopy or mass spectrometry to detect side reactions (e.g., over-oxidation) .

Q. What computational methods are suitable for modeling the reactivity and electronic properties of this compound?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .
  • Molecular Dynamics (MD) : Simulate solvation effects in different solvents (e.g., water vs. DMSO) to guide reaction medium selection .

Q. How can researchers address instability observed during long-term storage or under acidic/basic conditions?

  • Methodological Answer :
  • Degradation Pathways : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring to identify decomposition products (e.g., tert-butyl alcohol from carbamate hydrolysis) .
  • Stabilization Strategies : Add antioxidants (e.g., BHT) or buffer storage solutions to pH 6–7 to minimize degradation .

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